molecular formula C13H21NO2S2 B10975246 N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide

Cat. No.: B10975246
M. Wt: 287.4 g/mol
InChI Key: JILVXKZYSMHVED-UHFFFAOYSA-N
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Description

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide involves several steps. One common method is the reaction of 3,3,5-trimethylcyclohexylamine with thiophene-2-sulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

This compound stands out due to its unique combination of a bulky cyclohexyl group and a thiophene ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H21NO2S2

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3,3,5-trimethylcyclohexyl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H21NO2S2/c1-10-7-11(9-13(2,3)8-10)14-18(15,16)12-5-4-6-17-12/h4-6,10-11,14H,7-9H2,1-3H3

InChI Key

JILVXKZYSMHVED-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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